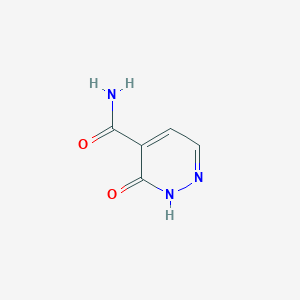

3-Oxo-2,3-dihidropiridacina-4-carboxamida

Descripción general

Descripción

3-Oxo-2,3-dihydropyridazine-4-carboxamide is a useful research compound. Its molecular formula is C5H5N3O2 and its molecular weight is 139.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Oxo-2,3-dihydropyridazine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxo-2,3-dihydropyridazine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones Farmacológicas

La piridazina y la piridazinona, que son heterociclos que contienen dos átomos de nitrógeno adyacentes, han mostrado una amplia gama de actividades farmacológicas . Estas actividades incluyen antimicrobiana, antidepresiva, antihipertensiva, anticancerígena, antiplaquetaria, antiulcerosa, herbicida, antialimentaria y varias otras actividades biológicas anticipadas .

Aplicaciones Antiinflamatorias y Analgésicas

Se ha demostrado que los derivados de la 3-oxo-2,3-dihidropiridacina-4-carboxamida poseen propiedades antiinflamatorias y analgésicas . Por ejemplo, la Emorfazona, un derivado de la 4-cloro-5-(2-hidroxi-etilamino)-3-(2H)-piridazinona, se ha convertido en nuevos compuestos de anillo fusionado que dieron como resultado potentes compuestos analgésicos y antiinflamatorios .

Aplicaciones Anticancerígenas

Los compuestos de this compound se han utilizado para el tratamiento o la profilaxis de enfermedades, particularmente el cáncer . Estos compuestos pueden utilizarse como agente único o en combinación con otros ingredientes activos .

Tratamiento de Respuestas Inmunitarias Desregulada

Estos compuestos también se han utilizado para el tratamiento de afecciones con respuestas inmunitarias desreguladas . Esto los hace potencialmente útiles en el tratamiento de enfermedades autoinmunitarias y otras afecciones donde la respuesta inmunitaria no está funcionando correctamente .

Tratamiento de Trastornos Asociados con Señalización AHR Aberrante

Los compuestos de this compound se han utilizado para el tratamiento de trastornos asociados con la señalización AHR aberrante . Esto podría incluir potencialmente una gama de enfermedades donde la señalización AHR está interrumpida .

Aplicaciones Agroquímicas

Varios derivados de la piridazinona son bien conocidos como agroquímicos . Por ejemplo, el Piridaben y la Norflurazona son agentes herbicidas que contienen un anillo de piridazina .

Síntesis de Compuestos Altamente Funcionalizados

Los derivados de la piridazina y la piridazinona sirven como un andamiaje para la síntesis de compuestos altamente funcionalizados . Esto los hace valiosos en el campo de la síntesis orgánica .

Derivados Sustituidos de Azufre

Se han sintetizado compuestos de this compound sustituidos de azufre . Estos compuestos tienen aplicaciones potenciales en varios campos, aunque las aplicaciones específicas no se detallan en la fuente .

Mecanismo De Acción

Target of Action

3-Oxo-2,3-dihydropyridazine-4-carboxamide primarily targets specific enzymes involved in cellular metabolic processes. These enzymes play crucial roles in regulating various biochemical pathways, including those related to cell growth and proliferation. By interacting with these enzymes, 3-Oxo-2,3-dihydropyridazine-4-carboxamide can modulate their activity, leading to significant changes in cellular functions .

Mode of Action

The mode of action of 3-Oxo-2,3-dihydropyridazine-4-carboxamide involves binding to the active sites of its target enzymes. This binding inhibits the normal function of these enzymes, preventing them from catalyzing their respective biochemical reactions. As a result, the metabolic processes that depend on these enzymes are disrupted, leading to altered cellular activities. The specific interaction between 3-Oxo-2,3-dihydropyridazine-4-carboxamide and its targets is crucial for its therapeutic effects .

Biochemical Pathways

3-Oxo-2,3-dihydropyridazine-4-carboxamide affects several biochemical pathways, particularly those involved in nucleotide synthesis and energy metabolism. By inhibiting key enzymes in these pathways, the compound can reduce the availability of essential nucleotides and energy molecules, which are necessary for cell division and growth. This disruption can lead to decreased proliferation of rapidly dividing cells, making 3-Oxo-2,3-dihydropyridazine-4-carboxamide a potential candidate for cancer treatment .

Pharmacokinetics

The pharmacokinetics of 3-Oxo-2,3-dihydropyridazine-4-carboxamide involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed into the bloodstream after administration and is distributed to various tissues, including the target sites. It undergoes metabolic transformation in the liver, where it is converted into active metabolites. These metabolites are then excreted primarily through the kidneys. The bioavailability of 3-Oxo-2,3-dihydropyridazine-4-carboxamide is influenced by its ADME properties, which determine its therapeutic efficacy .

Result of Action

The molecular and cellular effects of 3-Oxo-2,3-dihydropyridazine-4-carboxamide’s action include inhibition of cell proliferation, induction of apoptosis (programmed cell death), and suppression of tumor growth. By targeting specific enzymes and disrupting key metabolic pathways, the compound can effectively reduce the viability of cancer cells. These effects make 3-Oxo-2,3-dihydropyridazine-4-carboxamide a promising agent for cancer therapy .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Oxo-2,3-dihydropyridazine-4-carboxamide. For instance, the compound’s stability may be affected by extreme pH levels, which can lead to its degradation. Additionally, interactions with other drugs or biomolecules can alter its binding affinity to target enzymes, impacting its therapeutic effectiveness. Understanding these environmental influences is crucial for optimizing the use of 3-Oxo-2,3-dihydropyridazine-4-carboxamide in clinical settings .

Análisis Bioquímico

Biochemical Properties

3-Oxo-2,3-dihydropyridazine-4-carboxamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with xanthine oxidase, where derivatives of 3-Oxo-2,3-dihydropyridazine-4-carboxamide have been shown to act as inhibitors . This interaction is significant as xanthine oxidase is involved in the oxidative metabolism of purines, and its inhibition can have therapeutic implications.

Cellular Effects

3-Oxo-2,3-dihydropyridazine-4-carboxamide influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it acts as an antagonist to the aryl hydrocarbon receptor (AHR), which plays a role in the regulation of various cellular processes, including cell proliferation and immune responses . By inhibiting AHR, 3-Oxo-2,3-dihydropyridazine-4-carboxamide can modulate gene expression and impact cellular metabolism.

Molecular Mechanism

The molecular mechanism of 3-Oxo-2,3-dihydropyridazine-4-carboxamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As an AHR antagonist, it binds to the receptor and inhibits its activity, leading to changes in the expression of AHR-regulated genes . Additionally, its role as a xanthine oxidase inhibitor involves binding to the enzyme’s active site, preventing the oxidation of purines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Oxo-2,3-dihydropyridazine-4-carboxamide can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under specific storage conditions, such as refrigeration . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of target enzymes and receptors.

Dosage Effects in Animal Models

The effects of 3-Oxo-2,3-dihydropyridazine-4-carboxamide vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively inhibits target enzymes and receptors without causing significant toxicity. At higher doses, toxic or adverse effects may be observed . It is crucial to determine the optimal dosage to achieve therapeutic effects while minimizing toxicity.

Metabolic Pathways

3-Oxo-2,3-dihydropyridazine-4-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, its inhibition of xanthine oxidase affects the oxidative metabolism of purines . Additionally, its interaction with AHR influences metabolic pathways regulated by this receptor .

Transport and Distribution

The transport and distribution of 3-Oxo-2,3-dihydropyridazine-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation. Studies have shown that the compound can be effectively transported to target tissues, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 3-Oxo-2,3-dihydropyridazine-4-carboxamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical effects .

Propiedades

IUPAC Name |

6-oxo-1H-pyridazine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4(9)3-1-2-7-8-5(3)10/h1-2H,(H2,6,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCAZQRACAKDHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NN=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175502 | |

| Record name | 4-Pyridazinecarboxamide, 2,3-dihydro-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2125-92-0 | |

| Record name | 4-Pyridazinecarboxamide, 2,3-dihydro-3-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002125920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridazinecarboxamide, 2,3-dihydro-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

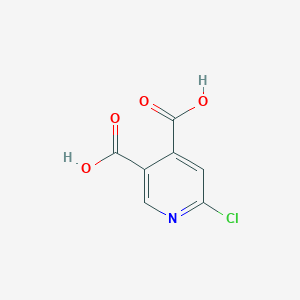

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

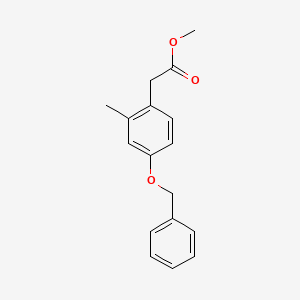

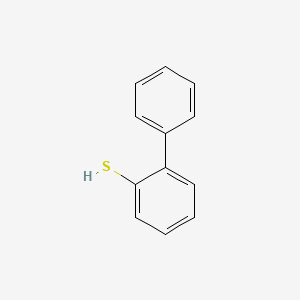

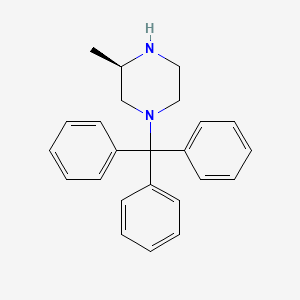

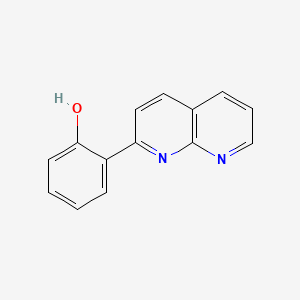

Feasible Synthetic Routes

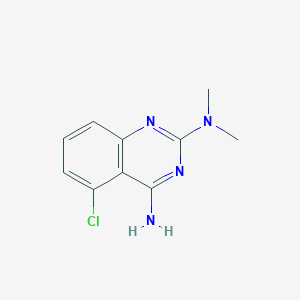

Q1: How do these compounds interact with MET kinase and what are the downstream effects of this interaction?

A: While the provided research articles don't delve into the specific binding interactions between these compounds and MET kinase, they highlight that these molecules act as MET kinase inhibitors. [, ] MET kinase, often overactive in various cancers, plays a crucial role in tumor cell growth, survival, and metastasis. By inhibiting MET kinase activity, these compounds aim to disrupt these oncogenic signaling pathways, ultimately leading to tumor growth inhibition. [] Further research is needed to elucidate the precise binding mechanisms and downstream signaling consequences of this interaction.

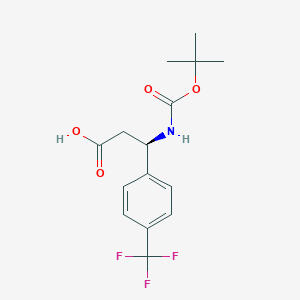

Q2: What is the impact of structural modifications on the activity and selectivity of 3-Oxo-2,3-dihydropyridazine-4-carboxamide derivatives as MET kinase inhibitors?

A: The research highlights the significance of chirality in influencing the pharmacological profile of these compounds. In the case of N-(4-(3-(1-ethyl-3,3-difluoropiperidin-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, the R-enantiomer demonstrated a more favorable toxicity profile in preclinical studies compared to the S-enantiomer. [] This difference emphasizes the importance of stereoselectivity in drug development, where even subtle structural changes can significantly impact the drug's efficacy and safety.

Q3: What preclinical data is available on the pharmacokinetics and pharmacodynamics of these compounds?

A: The research provides detailed preclinical pharmacokinetic profiles for several 3-Oxo-2,3-dihydropyridazine-4-carboxamide derivatives. For instance, N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide (GNE-A) exhibited low plasma clearance in mice and dogs, moderate clearance in rats and monkeys, and favorable oral bioavailability across species. [] Pharmacokinetic-pharmacodynamic modeling in mice bearing MET-amplified tumors allowed for the projection of human dose estimates for tumor growth inhibition. [] These findings highlight the importance of comprehensive preclinical pharmacokinetic and pharmacodynamic studies in guiding the development and optimization of novel drug candidates.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-Methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B1586840.png)

![4-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1586847.png)

![4-[5-(Methylsulfonyl)-2,3-dihydro-1H-indol-1-yl]-4-oxobutanoic acid](/img/structure/B1586850.png)